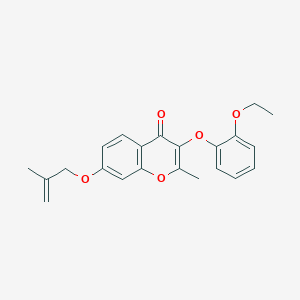

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

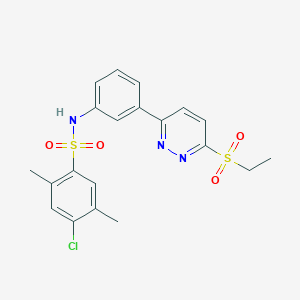

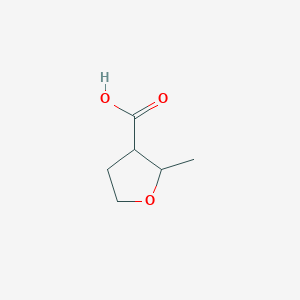

The compound “3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound known as a chromenone. Chromenones are a type of oxygen-containing heterocycle and are often found in various natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely show a chromenone core, which consists of a fused six-membered benzene ring and a five-membered lactone ring. It also has ethoxyphenoxy and methylallyloxy substituents attached to the chromenone core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has moderate polarity due to the presence of the chromenone core and the ethoxyphenoxy and methylallyloxy substituents. This could affect properties such as solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antiplatelet Activity : The synthesis of various chromone derivatives, including 2-(diethylamino)-7-ethoxychromone, has been explored for their antiplatelet activities. These compounds were tested for their abilities to inhibit human platelet aggregation, a crucial aspect in the development of treatments for cardiovascular diseases (Mazzei et al., 1990).

Antimicrobial Analysis and Enzyme Assay : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of chromone derivatives in developing new antimicrobial agents, including assessments of their enzyme inhibition capabilities and toxicity studies (Tiwari et al., 2018).

Material Science and Magnetic Properties

- Lanthanide Complexes for Single-Molecule Magnets : Research into dinuclear lanthanide complexes utilizing chromene derivatives as ligands demonstrates an approach to enhance the magnetic energy barriers in single-molecule magnets (SMMs). This work contributes to the field of molecular magnetism and the development of high-performance magnetic materials (Qin et al., 2017).

Chemical Synthesis and Characterization

- Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid : The synthesis of thiazolidin-4-ones derived from chromen-4-yl acetic acid demonstrates the versatility of chromone derivatives in chemical synthesis. These compounds have been explored for their potential antibacterial activity, showcasing the wide range of biological activities associated with chromone derivatives (Čačić et al., 2009).

Antioxidant Properties

- Investigation of Antioxidant Properties : New derivatives of 4-hydroxycoumarin, a chromen-2-one derivative, have been synthesized and evaluated for their antioxidant activities. This research underscores the potential health benefits and therapeutic applications of chromone derivatives (Stanchev et al., 2009).

properties

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-5-24-18-8-6-7-9-19(18)27-22-15(4)26-20-12-16(25-13-14(2)3)10-11-17(20)21(22)23/h6-12H,2,5,13H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUAQCYHKGSWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)

![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)